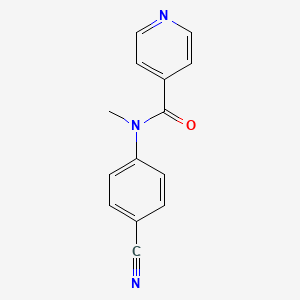

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the structural framework where a pyridine-4-carboxamide core is substituted with both a 4-cyanophenyl group and a methyl group on the nitrogen atom of the amide functionality. The structural representation reveals a tertiary amide configuration where the nitrogen atom forms bonds to three distinct substituents: the carbonyl carbon of the pyridine-4-carboxyl group, a methyl group, and a 4-cyanophenyl ring system.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System string for this compound is CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2. This notation system provides a linear representation of the molecular connectivity, clearly indicating the presence of the cyano group (C#N), the methyl substitution (CN), and the pyridine ring system (C2=CC=NC=C2). The International Chemical Identifier string is InChI=1S/C14H11N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H-1H3, which provides a standardized method for representing the molecular structure in a machine-readable format.

The three-dimensional structural representation reveals important conformational characteristics typical of amide compounds. The amide bond exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group, which restricts rotation around the carbon-nitrogen bond. This planarity of the amide linkage is a fundamental structural feature that influences the overall molecular geometry and potential intermolecular interactions.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 1270779-75-3. This unique numerical identifier serves as the primary reference for this compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry system provides unambiguous identification of chemical substances, ensuring accurate communication across scientific and industrial communities.

Additional database identifiers include the Molecular Design Limited number MFCD17414484 and the PubChem Compound Identifier 54593474. These identifiers facilitate cross-referencing across multiple chemical information systems and ensure consistent identification in various research contexts. The PubChem database entry provides comprehensive structural and property information that supports chemical research and development activities.

The International Chemical Identifier Key for this compound is GEROMJDSMDHRIK-UHFFFAOYSA-N. This key represents a hashed version of the International Chemical Identifier string and serves as a fixed-length identifier that can be used for database searches and chemical structure matching applications. The standardized nature of these identifiers ensures reliable chemical information management across different platforms and institutions.

Alternative nomenclature systems may refer to this compound using various descriptive names that emphasize different structural features. However, the systematic International Union of Pure and Applied Chemistry name remains the authoritative designation for scientific and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H11N3O. This formula indicates the compound contains fourteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular composition reflects the presence of two distinct aromatic ring systems: a pyridine ring (C5H4N) and a benzene ring (C6H4), along with additional functional groups including a nitrile group (CN), a methyl group (CH3), and a carbonyl group (CO).

属性

IUPAC Name |

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEROMJDSMDHRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyanophenyl group and a carboxamide functional group. This structure is significant for its interaction with biological targets, particularly in inhibiting specific pathways related to disease processes.

Anticancer Activity

Research indicates that this compound may exhibit notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of this compound displayed enhanced antiproliferative activity in the low micromolar range against several cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values ranging from 1.7 to 3.6 µM .

The mechanism by which this compound exerts its biological effects involves modulation of key signaling pathways. It has been suggested that this compound acts as an inhibitor of certain kinases involved in cancer progression, thereby reducing cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still emerging .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | A549, H460, HT-29 | 1.7 - 3.6 µM | |

| Antimicrobial | Various bacteria | TBD |

Case Study 1: Anticancer Efficacy

A study conducted on this compound derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The research focused on structure-activity relationships (SARs) to optimize the compound's efficacy and highlighted the importance of specific substituents in enhancing biological activity .

Case Study 2: Antimicrobial Potential

Another investigation evaluated the antimicrobial potential of related compounds, finding that modifications to the pyridine structure could enhance activity against Gram-positive and Gram-negative bacteria. The study provided insights into how structural variations influence biological efficacy .

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide exhibits promising antitumor properties. It has been studied for its ability to inhibit specific protein kinases involved in cancer progression. In particular, compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound could be developed as a potential chemotherapeutic agent .

Inhibitors of Ion Channels

This compound has also been investigated for its role as an inhibitor of voltage-gated sodium channels (Na v 1.8). These channels are implicated in pain signaling pathways, making the compound a candidate for developing analgesics. Inhibiting Na v 1.8 can potentially lead to new treatments for chronic pain conditions .

Material Science

Polymeric Applications

this compound can serve as a building block in the synthesis of advanced polymers. Its functional groups allow for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This is particularly relevant in the development of materials for electronic applications where durability and conductivity are essential .

Chemical Intermediates

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including cross-coupling reactions, makes it valuable in synthetic organic chemistry. For instance, it can be used to synthesize other pharmaceuticals or agrochemicals by serving as a precursor in multi-step reactions .

Case Studies and Research Findings

相似化合物的比较

Key Properties :

- Appearance : Powder

- Storage : Room temperature

- IUPAC Name: N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

- SMILES : CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2

This section evaluates structural analogs of this compound, focusing on substituent effects, pharmacological activities, and synthesis pathways.

Structural Analogues with Pyridine Carboxamide Cores

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-cyanophenyl group in the target compound enhances polarity compared to electron-donating groups (e.g., -OCH₃ in ). This may improve binding to hydrophobic pockets in enzymes or receptors . Halogenated Groups: The chloro and trifluoromethyl substituents in ’s compound likely enhance metabolic stability and target affinity, contributing to its anticancer activity .

Biological Activity: The trifluoromethyl and chloro substituents in ’s compound correlate with broad-spectrum anticancer activity, targeting solid tumors and leukemias . The aminophenoxy group in ’s compound suggests utility as a synthetic intermediate for drugs requiring hydrophilic functionalities .

Pharmacokinetic and Physicochemical Comparisons

准备方法

Palladium-Catalyzed Hydrogenation and Reduction Approach

Based on patent EP3153498A1, a closely related preparation method for N-substituted phenyl glycine derivatives (structurally related intermediates) involves:

- Reacting substituted anilines (such as 4-cyanoaniline) with glyoxylic acid to form an imine intermediate.

- Reducing the imine intermediate under hydrogen atmosphere using 5% palladium on carbon catalyst in a mixed solvent system (e.g., methanol/water or THF/water).

- Maintaining reaction conditions at 50°C and 10 atm hydrogen pressure for 12 hours.

- Hydrolyzing esterified byproducts formed during the reaction with sodium hydroxide and acidifying to precipitate the target compound.

- Isolating the product by filtration and vacuum drying, achieving yields around 93-95% with purity above 99%.

This method highlights the importance of:

- Controlled hydrogen pressure and temperature to optimize reduction.

- Use of palladium-carbon catalyst with a typical loading of 0.01-1 mole ratio relative to the amine.

- Post-reaction hydrolysis to convert ester impurities back to the acid form, improving yield and purity.

| Parameter | Typical Condition |

|---|---|

| Catalyst | 5% Palladium on carbon |

| Catalyst to amine ratio | 0.01–1:1 |

| Solvent | Methanol/water or THF/water mixture |

| Temperature | 45–55°C |

| Hydrogen pressure | 10 atm |

| Reaction time | 10–14 hours |

| Post-reaction treatment | NaOH hydrolysis, acidification to pH 3 |

| Yield | 93–95% |

| Purity | >99% |

Amide Bond Formation via Acid Chloride Intermediate

Another common approach involves:

- Conversion of pyridine-4-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Reaction of the acid chloride with N-methyl-4-cyanophenylamine under controlled temperature (0–25°C) in an inert solvent like dichloromethane or tetrahydrofuran.

- Use of a base such as triethylamine to neutralize the formed HCl and drive the reaction to completion.

- Purification by recrystallization or chromatography.

This classical acylation method is widely used due to its straightforward procedure and high selectivity for amide bond formation.

| Step | Reagents/Conditions |

|---|---|

| Acid chloride formation | Pyridine-4-carboxylic acid + SOCl2, reflux or room temperature |

| Amide coupling | Acid chloride + N-methyl-4-cyanophenylamine, base (Et3N), 0–25°C |

| Solvent | Dichloromethane or THF |

| Purification | Recrystallization or chromatography |

| Yield | Typically high (70–90%) |

Research Findings and Optimization Notes

- Catalyst Recycling: The palladium-carbon catalyst used in hydrogenation steps can be recovered and reused without significant loss of activity, improving process sustainability.

- Impurity Control: Esterification side products formed during hydrogenation in alcoholic solvents can be hydrolyzed back to the acid form, minimizing impurities and improving product purity.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is essential for monitoring reaction progress and ensuring raw material conversion below 0.2% residual.

- Temperature and Pressure Control: Maintaining 50°C and 10 atm hydrogen pressure is critical for optimal conversion and selectivity in reduction steps.

- Base Addition: Sodium carbonate or sodium hydroxide can be added to improve reaction efficiency and facilitate ester hydrolysis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed hydrogenation | Imine formation + Pd/C hydrogenation + hydrolysis | High yield and purity; catalyst recyclable | Requires high-pressure hydrogen; careful control needed |

| Acid chloride amide coupling | Acid chloride formation + amine coupling | Straightforward; well-established | Use of corrosive reagents; generation of HCl byproduct |

| Multi-step substitution | Pyridine ring functionalization + cyanophenyl substitution | Versatile for structural modifications | More complex, multiple steps |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide?

- Methodology :

- Synthesis : A multi-step approach is typical. For example, coupling pyridine-4-carboxylic acid derivatives with 4-cyanophenylmethylamine under peptide coupling conditions (e.g., EDCI/HOBt). Alternatively, thiosemicarbazone synthesis methods (e.g., hydrazine monohydrate with isothiocyanates) can be adapted for intermediates .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures quality .

- Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to avoid by-products like unreacted amines or dimerization.

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- Spectroscopy :

- NMR : H and C NMR to confirm proton environments and carbonyl/cyano group presence.

- IR : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) refines bond lengths/angles and verifies stereochemistry .

- Data Interpretation : Compare experimental spectra with computational (DFT) predictions to resolve ambiguities.

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological assays?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-cyanophenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess electronic/steric effects .

- Biological Testing :

- In vitro assays : Measure IC values for target enzymes (e.g., kinases) or receptor binding (radioligand displacement).

- In silico modeling : Dock the compound into protein active sites (AutoDock Vina) to predict binding modes .

- Case Study : Analog N-(4-chlorophenyl)-5-methylfuropyridine-2-carboxamide showed enhanced antimicrobial activity due to increased lipophilicity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactivity)?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line, serum concentration).

- Impurity Analysis : Use LC-MS to identify contaminants (e.g., residual solvents) that may interfere with assays .

- Target Specificity : Profile off-target effects via kinome-wide screening or proteomics.

- Example : Inconsistent FPR2 activation data may arise from variations in cell membrane permeability or assay detection limits .

Q. What methodologies enable comparative studies between this compound and structurally related compounds?

- Methodology :

- Crystallographic Comparison : Overlay crystal structures (e.g., COD Entry 2230670) to identify conformational differences .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to compare binding enthalpies/entropies with targets.

- QSAR Modeling : Build regression models correlating substituent properties (logP, polarizability) with activity .

- Data Table :

| Compound | Target Affinity (K, nM) | logP |

|---|---|---|

| N-(4-cyanophenyl)-... | 12.3 ± 1.5 | 2.8 |

| N-(4-chlorophenyl)-... | 8.9 ± 0.9 | 3.2 |

| N-(4-methoxyphenyl)-... | 25.6 ± 3.1 | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。